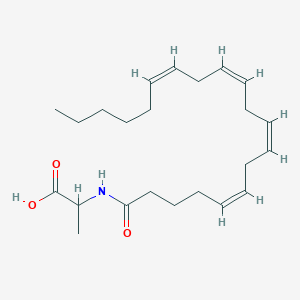

N-Arachidonoyl-L-Alanine

Description

Properties

IUPAC Name |

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSOKFEQQDUCP-GDYZQIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Lipoamino Acid N-Arachidonoyl-L-Alanine: A Technical Overview of its Function and Therapeutic Potential

Abstract

N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid, belonging to the family of endocannabinoid-like lipid mediators. First isolated from bovine brain, NALA has garnered interest for its potential roles in nociception, inflammation, and oncology. This technical guide provides a comprehensive overview of the current understanding of NALA's endogenous function, including its biosynthesis, degradation, molecular targets, and downstream signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the biochemistry and pharmacology of this intriguing bioactive lipid.

Introduction

The endocannabinoid system, traditionally comprising cannabinoid receptors, endogenous ligands (such as anandamide (B1667382) and 2-arachidonoylglycerol), and their metabolic enzymes, is a crucial regulator of numerous physiological processes. Expanding beyond this classical definition, a growing family of related lipid signaling molecules, often termed endocannabinoid-like compounds, has been identified. N-Arachidonoyl-L-Alanine (NALA) is one such molecule, characterized by the conjugation of the polyunsaturated fatty acid, arachidonic acid, with the amino acid L-alanine. While structurally similar to the endocannabinoid anandamide, NALA exhibits a distinct pharmacological profile that is still under active investigation. This guide summarizes the existing data on NALA's endogenous functions, with a focus on its molecular mechanisms of action.

Biosynthesis and Degradation

The precise enzymatic pathways governing the in vivo synthesis and breakdown of NALA have not been fully elucidated. However, in vitro studies and knowledge of related N-acyl amino acid metabolism provide plausible routes.

Biosynthesis

An in vitro study has demonstrated that the mitochondrial protein cytochrome c can catalyze the formation of N-arachidonoyl amino acids, including NALA. This reaction utilizes arachidonoyl-CoA and the corresponding amino acid, in this case, L-alanine, as substrates. While this points to a potential biosynthetic pathway, the physiological relevance of this mechanism in vivo remains to be confirmed.

Another proposed pathway for the formation of N-acyl amino acids is through the action of N-acyltransferases, which would conjugate arachidonic acid to L-alanine. Further research is required to identify the specific enzymes responsible for NALA synthesis in mammalian tissues.

Degradation

The primary enzyme responsible for the degradation of many endocannabinoids and related N-acylethanolamines is Fatty Acid Amide Hydrolase (FAAH). It is highly probable that FAAH also mediates the hydrolysis of NALA, breaking it down into arachidonic acid and L-alanine. However, specific kinetic data for the hydrolysis of NALA by FAAH are not yet available. Additionally, other uncharacterized amidases may contribute to its metabolism. One study has suggested the involvement of 5-lipoxygenase (5-LO) in the degradation pathway of NALA in the context of its anti-cancer effects.

Molecular Targets and Pharmacological Activity

NALA's pharmacological activity is still being defined, with evidence suggesting interactions with multiple targets. Unlike classical endocannabinoids, its affinity for cannabinoid receptors appears to be low, and some of its effects are receptor-independent.

Cannabinoid and Vanilloid Receptors

Initial characterization of NALA suggested potential activity at cannabinoid receptors (CB1 and/or CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. However, detailed binding affinity (Ki) and functional potency (EC50) data are currently lacking in the scientific literature. Some studies indicate that certain effects of NALA are independent of CB1 and TRPV1 receptors, suggesting these may not be its primary targets.

Orphan G Protein-Coupled Receptors (GPCRs)

The orphan GPCRs, GPR18 and GPR55, have been identified as receptors for other N-acyl amino acids, such as N-arachidonoyl glycine (B1666218) (NAGly). It is plausible that NALA may also interact with these receptors, but direct evidence of binding and activation is yet to be published.

5-Lipoxygenase (5-LO)

A significant finding is the involvement of 5-lipoxygenase (5-LO) in the anti-proliferative effects of NALA in head and neck squamous cell carcinoma (HNSCC) cells. This interaction leads to the production of reactive oxygen species (ROS), suggesting a direct or indirect enzymatic relationship. The precise kinetics of this interaction are a subject for future investigation.

Table 1: Summary of Putative Molecular Targets and Biological Effects of N-Arachidonoyl-L-Alanine

| Molecular Target | Interaction Type | Biological Effect | Quantitative Data (Ki, EC50, etc.) |

| Cannabinoid Receptor 1 (CB1) | Undetermined | Potential role in nociception | Not Available |

| Cannabinoid Receptor 2 (CB2) | Undetermined | Potential role in immune modulation | Not Available |

| TRPV1 | Undetermined | Potential role in nociception | Not Available |

| 5-Lipoxygenase (5-LO) | Substrate/Modulator | Induction of ROS production, anti-proliferative effects in cancer cells | Not Available |

Endogenous Functions and Therapeutic Implications

The known and potential physiological roles of NALA are centered on pain modulation and anti-cancer activity.

Nociception

NALA's glycine congener, N-arachidonoyl glycine (NAGly), has been shown to suppress formalin-induced pain in rats. This suggests that NALA may also possess analgesic properties, although in vivo studies specifically investigating the anti-nociceptive effects of NALA are limited.

Anti-Cancer Activity

NALA has been demonstrated to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells. This effect is mediated through the 5-LO pathway, leading to an increase in intracellular reactive oxygen species (ROS) and a decrease in phosphorylated Akt, a key regulator of cell survival. Importantly, this anti-proliferative action appears to be independent of CB1 and TRPV1 receptors.

Signaling Pathways

The most well-characterized signaling pathway for NALA is its anti-cancer mechanism in HNSCC cells.

Experimental Protocols

Detailed experimental protocols for the study of NALA are not widely available. The following sections outline general methodologies that can be adapted for the investigation of NALA's pharmacology and biochemistry.

Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of NALA for cannabinoid receptors.

-

Receptor Source: Prepare cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: Use a high-affinity radiolabeled cannabinoid agonist or antagonist (e.g., [³H]CP55,940).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA.

-

Procedure: a. In a 96-well plate, add increasing concentrations of unlabeled NALA. b. Add a fixed concentration of the radioligand (at or below its Kd value). c. Initiate the binding reaction by adding the cell membranes. d. Incubate at 30°C for 60-90 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of NALA (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Enzyme Hydrolysis Assay (General Protocol)

This protocol outlines a method to determine if NALA is a substrate for FAAH.

-

Enzyme Source: Use recombinant human FAAH or a microsomal fraction from cells overexpressing FAAH.

-

Substrate: N-Arachidonoyl-L-Alanine.

-

Assay Buffer: Tris-HCl buffer (125 mM, pH 9.0) containing 1 mM EDTA.

-

Procedure: a. Pre-incubate the enzyme in the assay buffer at 37°C. b. Initiate the reaction by adding NALA at various concentrations. c. Incubate for a defined period (e.g., 10-30 minutes). d. Terminate the reaction by adding an organic solvent (e.g., methanol/chloroform). e. Extract the unreacted substrate and the product (arachidonic acid). f. Quantify the amount of product formed using LC-MS/MS.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of NALA on cancer cell lines.

-

Cell Lines: HNSCC cell lines (e.g., FaDu, Cal27) and a non-cancerous control cell line.

-

Treatment: Prepare various concentrations of NALA in the cell culture medium.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing different concentrations of NALA or vehicle control. c. Incubate for 24-72 hours. d. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. e. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO). f. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value of NALA (the concentration that inhibits cell proliferation by 50%).

Conclusion and Future Directions

N-Arachidonoyl-L-Alanine is an emerging member of the endocannabinoid-like lipid family with demonstrated bioactivity. While its role in pain and inflammation is suggested by analogy to related compounds, its most compelling function to date is its anti-proliferative effect on cancer cells via a 5-LO-dependent, ROS-mediated pathway. The field is still in its nascent stages, and significant research is required to fully understand the endogenous role of NALA.

Future research should focus on:

-

Elucidating the in vivo biosynthesis and degradation pathways of NALA and identifying the specific enzymes involved.

-

Conducting comprehensive pharmacological profiling to determine the binding affinities and functional potencies of NALA at a wide range of receptors, including cannabinoid receptors, TRPV channels, and orphan GPCRs.

-

Performing in vivo studies to confirm the analgesic and anti-inflammatory properties of NALA.

-

Further investigating the anti-cancer potential of NALA in various cancer models and delineating the complete signaling cascade involved.

A deeper understanding of NALA's biochemistry and pharmacology will pave the way for a more complete picture of the endocannabinoid system and may lead to the development of novel therapeutic agents for pain, inflammation, and cancer.

The Biosynthesis of N-Arachidonoyl-L-Alanine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid that has garnered interest for its potential roles in various physiological and pathological processes. As a member of the expanding class of endocannabinoid-like lipid mediators, understanding its biosynthesis is crucial for elucidating its biological functions and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the NALA biosynthesis pathway in mammals. It details the primary enzymatic routes, presents available quantitative data, outlines experimental protocols for its study, and illustrates the key pathways through diagrams. While significant progress has been made, this guide also highlights the existing knowledge gaps, particularly concerning the definitive in vivo biosynthetic pathways and the precise regulatory mechanisms.

Introduction

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid with an amino acid. N-Arachidonoyl-L-Alanine, a conjugate of the polyunsaturated fatty acid arachidonic acid and the amino acid L-alanine, has been identified in the mammalian central nervous system, specifically in bovine brain[1]. Its biological activities are a subject of ongoing research, with studies indicating its involvement in cancer cell proliferation and neuronal signaling[2][3]. A thorough understanding of its biosynthetic origins is fundamental to unlocking its therapeutic potential.

Biosynthesis of N-Arachidonoyl-L-Alanine

The biosynthesis of NALA in mammals is not yet fully elucidated, with one primary pathway demonstrated in vitro and other potential routes inferred from studies on related N-acyl amino acids.

Cytochrome c-Catalyzed Synthesis

The most direct evidence for NALA biosynthesis comes from in vitro studies demonstrating the catalytic activity of cytochrome c.

Reaction:

Arachidonoyl-CoA + L-Alanine --(Cytochrome c, H₂O₂)--> N-Arachidonoyl-L-Alanine + CoA-SH

This reaction is dependent on the presence of hydrogen peroxide (H₂O₂) and involves the mitochondrial protein cytochrome c. The reaction exhibits Michaelis-Menten kinetics, suggesting an enzyme-catalyzed process[4]. While this pathway has been demonstrated for NALA and other N-acyl amino acids like N-arachidonoyl glycine (B1666218) and N-arachidonoyl serine, its in vivo physiological relevance is still under investigation[4][5].

Diagram of the Cytochrome c-Catalyzed Biosynthesis of N-Arachidonoyl-L-Alanine:

Caption: Cytochrome c-catalyzed synthesis of NALA.

Potential Alternative Pathways

While direct evidence for other NALA biosynthetic pathways is limited, studies on related NAAAs suggest the potential involvement of other enzyme systems.

-

N-Acyltransferases: Enzymes such as glycine N-acyltransferase have been shown to catalyze the formation of N-acyl glycines. Notably, bovine glycine N-acyltransferase can utilize L-alanine as a substrate, although with a significantly higher Km compared to glycine, suggesting it may not be a primary pathway under normal physiological conditions[6]. The existence of a specific N-arachidonoyl-L-alanine transferase has not yet been reported.

-

Role of Fatty Acid Amide Hydrolase (FAAH): FAAH is primarily known for the degradation of N-acylethanolamines like anandamide[7]. However, its role in the metabolism of NAAAs is complex. While some NAAAs can be hydrolyzed by FAAH, studies on FAAH knockout mice have shown decreased levels of most N-arachidonoyl amino acids, including NALA[8]. This suggests that FAAH may indirectly influence NALA biosynthesis, possibly by regulating the availability of arachidonic acid through the breakdown of other arachidonoyl-containing lipids[8].

Quantitative Data

Quantitative data on the biosynthesis of NALA are sparse. The following table summarizes the available information.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics (Glycine N-acyltransferase) | |||

| Km for L-Alanine | 1573 mM | Bovine Liver | [6] |

| Km for Glycine | 6.2 mM | Bovine Liver | [6] |

| Endogenous Levels | |||

| N-Arachidonoyl-L-Alanine | Detected | Bovine Brain | [1] |

| N-Oleoyl Alanine (B10760859) (a related NAAA) | < 100 pmol/g | Rodent Brain | [9] |

Note: Specific kinetic constants (Km, Vmax) for the cytochrome c-catalyzed synthesis of NALA are not currently available in the literature, although the reaction is reported to follow Michaelis-Menten kinetics[4].

Experimental Protocols

In Vitro Biosynthesis of N-Arachidonoyl-L-Alanine using Cytochrome c

This protocol is adapted from methodologies used for the synthesis of related N-acyl amino acids[4][10].

Materials:

-

Bovine heart cytochrome c

-

Arachidonoyl-CoA

-

L-Alanine

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol

-

Chloroform

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer (e.g., 50 mM, pH 7.4), L-alanine (e.g., 10 mM), and arachidonoyl-CoA (e.g., 50 µM).

-

Initiate the reaction by adding cytochrome c (e.g., 10 µM) and hydrogen peroxide (e.g., 100 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Diagram of the In Vitro Synthesis and Analysis Workflow:

Caption: Workflow for in vitro NALA synthesis.

Quantification of N-Arachidonoyl-L-Alanine by LC-MS/MS

This is a general protocol for the quantification of N-acyl amino acids in biological samples, which can be adapted for NALA[9][11][12].

Materials:

-

Internal standard (e.g., deuterated N-arachidonoyl-L-alanine, if available, or a related deuterated NAAA)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma samples, protein precipitation may be required.

-

Internal Standard Spiking: Add a known amount of the internal standard to the sample homogenate.

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method with chloroform:methanol:water) to isolate the lipid fraction.

-

Sample Cleanup (Optional): Use solid-phase extraction to remove interfering substances and enrich the NAAA fraction.

-

Derivatization (Optional): While not always necessary for MS detection, derivatization can improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.

-

Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NALA and the internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of a NALA standard and the internal standard to quantify the amount of NALA in the sample.

Signaling Pathways Involving N-Arachidonoyl-L-Alanine

The signaling pathways of NALA are an active area of investigation. Current evidence suggests that NALA can exert its effects through mechanisms independent of the classical cannabinoid receptors.

-

5-Lipoxygenase Pathway and ROS Production: In head and neck squamous cell carcinoma cells, NALA has been shown to induce the production of reactive oxygen species (ROS) in a 5-lipoxygenase (5-LOX) dependent manner. This increase in ROS leads to a decrease in phosphorylated Akt, ultimately inhibiting cancer cell proliferation[2].

-

Modulation of Neuronal Ion Channels: In sympathetic neurons, N-arachidonoyl-L-serine (a closely related NAAA) has been shown to modulate N-type Ca²⁺ channels independently of G-protein coupled receptors[3][13]. While similar studies on NALA are needed, this suggests a potential role for NAAAs in directly regulating neuronal excitability.

Diagram of a Known Signaling Pathway for N-Arachidonoyl-L-Alanine:

Caption: NALA-induced signaling in cancer cells.

Conclusion and Future Directions

The biosynthesis of N-Arachidonoyl-L-Alanine in mammals is an emerging field of study. The in vitro catalytic activity of cytochrome c provides a plausible route for its formation, yet the in vivo relevance and the existence of other biosynthetic pathways remain to be firmly established. The intricate interplay with other lipid metabolic enzymes like FAAH further complicates the picture. Future research should focus on:

-

In vivo validation of the cytochrome c-mediated pathway.

-

The identification and characterization of specific N-acyltransferases that may be involved in NALA synthesis.

-

Comprehensive quantitative analysis of NALA levels in various tissues under different physiological and pathological conditions.

-

Further elucidation of the downstream signaling pathways regulated by NALA.

A deeper understanding of NALA biosynthesis will undoubtedly pave the way for novel therapeutic strategies targeting the endocannabinoid system and related lipid signaling pathways.

References

- 1. N-arachidonoyl alanine | C23H37NO3 | CID 40846579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome c catalyzes the in vitro synthesis of arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The utilization of alanine, glutamic acid, and serine as amino acid substrates for glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 9. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro synthesis of oleoylglycine by cytochrome c points to a novel pathway for the production of lipid signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Arachidonoyl-L-Alanine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with diverse biological activities. Structurally analogous to the endocannabinoid anandamide, NALA has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the physical and chemical properties of NALA, detailed experimental protocols for its synthesis, purification, and characterization, and a summary of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on this intriguing molecule.

Physical and Chemical Properties

N-Arachidonoyl-L-Alanine is a lipophilic molecule comprising the 20-carbon polyunsaturated fatty acid, arachidonic acid, linked to the amino acid L-alanine via an amide bond.[1] Its physical and chemical characteristics are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | [2] |

| Synonyms | NALA, N-Arachidonoyl-(L)-alanine, NA-Ala | [3][4][5] |

| CAS Number | 401941-73-9 | [3][6] |

| Molecular Formula | C23H37NO3 | [3][7] |

| Molecular Weight | 375.54 g/mol | [4][7] |

| Appearance | Pale viscous yellow oil | [4] |

| Purity | Typically ≥98% (commercially available) | [3][6] |

Solubility

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 10 mg/ml | [3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/ml | [3][4] |

| Ethanol | 50 mg/ml | [3][4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.25 mg/ml | [3][4] |

Stability and Storage

| Form | Storage Temperature | Stability | Reference(s) |

| Lyophilized Powder | -20°C (desiccated) | 36 months | [7] |

| In Solution | -20°C | 1 month (to prevent loss of potency) | [7][8] |

Note: For solutions, it is recommended to aliquot to avoid multiple freeze-thaw cycles.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of N-Arachidonoyl-L-Alanine, as well as a protocol for assessing its interaction with fatty acid amide hydrolase (FAAH).

Synthesis of N-Arachidonoyl-L-Alanine (Chemoenzymatic Method)

This protocol is based on the in vitro synthesis of N-arachidonoyl amino acids catalyzed by cytochrome c.

Principle: Cytochrome c, in the presence of hydrogen peroxide, catalyzes the formation of an amide bond between the acyl group of arachidonoyl-CoA and the amino group of L-alanine.

Materials:

-

Arachidonoyl-CoA

-

L-Alanine

-

Cytochrome c (from bovine heart)

-

Hydrogen peroxide (H2O2)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Prepare a reaction mixture containing arachidonoyl-CoA and an excess of L-alanine in potassium phosphate buffer (pH 7.4).

-

Add cytochrome c to the reaction mixture.

-

Initiate the reaction by the addition of a controlled amount of hydrogen peroxide.

-

Incubate the reaction at a physiological temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

-

Once the reaction is complete, stop the reaction by adding an organic solvent such as ethyl acetate to extract the product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

Purify the crude product by preparative HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for similar N-acyl amino acids.

System:

-

Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

-

Flow Rate: 4 ml/min

-

Detection: UV at 210 nm

Procedure:

-

Dissolve the crude NALA in a minimal amount of the initial mobile phase composition.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Characterization

This method is adapted from the analysis of N-oleoyl alanine (B10760859) and is suitable for the quantification of NALA in biological matrices.

Chromatographic Conditions:

-

Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)

-

Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate and 1% formic acid

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1 mL/min

-

Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 2.4 minutes, then return to 50% B.

-

Injection Volume: 4 µL

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific parent-to-daughter ion transition of NALA.

Sample Preparation:

-

Dissolve 5-25 mg of purified NALA in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).

-

Filter the solution into a clean, dry 5 mm NMR tube.

Acquisition:

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected 1H NMR signals will include resonances for the vinyl protons of the arachidonoyl chain, the alpha-proton of the alanine moiety, and the methyl protons of the alanine.

-

Expected 13C NMR signals will correspond to the carbonyl carbons, the olefinic carbons, and the aliphatic carbons of the molecule.

Technique: Attenuated Total Reflectance (ATR)

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the purified NALA (as a viscous oil) directly onto the crystal.

-

Acquire the IR spectrum.

-

Expected Characteristic Bands:

-

N-H stretching (amide): ~3300 cm-1

-

C-H stretching (alkene and alkane): ~3010 cm-1 and 2850-2960 cm-1

-

C=O stretching (amide I): ~1640 cm-1

-

N-H bending (amide II): ~1540 cm-1

-

C=C stretching: ~1600-1680 cm-1

-

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This fluorometric assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The inhibitory effect of NALA is determined by the reduction in the rate of fluorescence increase.

Materials:

-

Recombinant human FAAH

-

FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

NALA stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of NALA (or vehicle control) to the wells.

-

Add the FAAH enzyme to each well and incubate for a short period at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FAAH substrate.

-

Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

Calculate the rate of reaction for each concentration of NALA.

-

Determine the IC50 value of NALA for FAAH inhibition by plotting the reaction rate against the inhibitor concentration.

Signaling Pathways

The biological effects of N-Arachidonoyl-L-Alanine are mediated through its interaction with several signaling pathways. While its complete signaling profile is still under investigation, current research points to its involvement in the 5-lipoxygenase pathway and potential modulation of cannabinoid and TRPV1 receptor signaling.

5-Lipoxygenase (5-LOX) Pathway in Cancer Cells

In head and neck squamous cell carcinoma (HNSCC) cells, NALA has been shown to exert anti-proliferative and pro-apoptotic effects through a mechanism involving the 5-lipoxygenase (5-LOX) pathway.[6] This pathway is initiated by the enzymatic conversion of arachidonic acid (potentially derived from NALA) into leukotrienes. A key consequence of 5-LOX activation by NALA is the production of reactive oxygen species (ROS). The elevated ROS levels, in turn, lead to the inhibition of the PI3K/Akt signaling pathway, evidenced by a decrease in the phosphorylation of Akt.[6] This inhibition of a critical cell survival pathway contributes to the anti-cancer effects of NALA.

NALA-induced 5-LOX signaling pathway in cancer cells.

Potential Interaction with Cannabinoid and TRPV1 Receptors

Given its structural similarity to anandamide, NALA is hypothesized to interact with the endocannabinoid system, including cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. However, some studies suggest that its anti-cancer effects are independent of CB1 and TRPV1 receptors.[6] Further research is needed to fully elucidate the direct interactions of NALA with these receptors and the downstream signaling cascades. A related molecule, N-arachidonoyl L-serine, has been shown to activate large-conductance Ca2+-activated K+ (BK) channels and N-type Ca2+ channels independently of cannabinoid receptors, suggesting that NALA may also act on other ion channels.

The canonical signaling pathways for CB1 and TRPV1 receptors are depicted below to provide a framework for future investigations into NALA's potential effects.

CB1 Receptor Signaling:

Hypothetical CB1 receptor signaling cascade for NALA.

TRPV1 Receptor Signaling:

Hypothetical TRPV1 receptor signaling cascade for NALA.

Experimental Workflow for Investigating NALA's Signaling

The following workflow outlines a general approach to further investigate the signaling pathways of N-Arachidonoyl-L-Alanine.

A general experimental workflow for studying NALA's signaling.

Conclusion

N-Arachidonoyl-L-Alanine is a fascinating endogenous lipid with significant potential as a therapeutic agent, particularly in the field of oncology. This technical guide has provided a comprehensive summary of its physical and chemical properties, along with detailed experimental protocols and an overview of its known and potential signaling pathways. It is our hope that this document will serve as a valuable resource for the scientific community, fostering further research into the biological roles and therapeutic applications of NALA and other N-acyl amino acids. As our understanding of the endocannabinoidome continues to expand, molecules like NALA will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- 1. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the MEK1/ERK pathway reduces arachidonic acid release independently of cPLA2 phosphorylation and translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Gene Expression - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

N-Arachidonoyl-L-Alanine: A Technical Guide to its Molecular Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid mediator belonging to the class of N-acyl amino acids. With a molecular formula of C23H37NO3 and a molecular weight of approximately 375.54 g/mol , NALA has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1] This technical guide provides an in-depth overview of the molecular characteristics of NALA, its known biological activities with a focus on its anti-cancer properties, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Molecular Properties and Identification

N-Arachidonoyl-L-Alanine is structurally characterized by an arachidonoyl fatty acid chain linked to the amino acid L-alanine via an amide bond. This structure confers amphipathic properties to the molecule, influencing its solubility and interaction with biological membranes.

| Property | Value | Source |

| Molecular Formula | C23H37NO3 | [1][2] |

| Molecular Weight | 375.54 g/mol | [1] |

| Formal Name | N-(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine | [2] |

| CAS Number | 401941-73-9 | [1][2] |

| Purity | ≥98% (commercially available) | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. | [2] |

| Storage | Store at -20°C for long-term stability. | [1] |

Biological Activity and Signaling Pathways

The primary reported biological activity of NALA is its anti-proliferative effect on cancer cells, specifically in head and neck squamous cell carcinoma (HNSCC).[1] This activity is mediated through a novel signaling pathway involving the enzyme 5-lipoxygenase (5-LO) and the subsequent generation of reactive oxygen species (ROS).

Anti-Cancer Effects in HNSCC

Studies have demonstrated that NALA effectively inhibits the proliferation of HNSCC cell lines.[1] This effect is independent of the classical cannabinoid receptors (CB1 and CB2), suggesting a distinct mechanism of action compared to other endocannabinoid-like molecules.

The proposed signaling pathway for NALA's anti-cancer activity is initiated by its interaction with 5-lipoxygenase. This interaction leads to an increase in intracellular ROS levels, which in turn induces cell death.

Other Potential Biological Activities

While the anti-cancer effects are the most well-documented, there are indications that NALA may possess other biological activities. It has been suggested that NALA might interact with cannabinoid receptors and/or the transient receptor potential vanilloid type 1 (TRPV1) receptor, though these interactions are not yet fully characterized. Additionally, as an N-acyl amino acid, NALA may be a substrate for fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of many endocannabinoids and related lipids. Further research is required to fully elucidate these potential activities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-Arachidonoyl-L-Alanine, primarily based on the investigation of its anti-cancer effects.

Cell Culture and Maintenance

-

Cell Lines: Human head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., SNU-1041, SNU-1066, and SNU-1076).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

This protocol is used to determine the effect of NALA on the proliferation of HNSCC cells.

-

Materials:

-

HNSCC cells

-

96-well plates

-

NALA stock solution (dissolved in ethanol or DMSO)

-

Cell culture medium

-

MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

-

Procedure:

-

Seed HNSCC cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of NALA in culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µM).

-

Replace the existing medium with the NALA-containing medium or vehicle control (medium with the same concentration of ethanol or DMSO as the highest NALA concentration).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is used to quantify the levels of intracellular ROS generated in response to NALA treatment.

-

Materials:

-

HNSCC cells

-

6-well plates

-

NALA stock solution

-

Cell culture medium

-

2',7'-Dichlorofluorescin diacetate (DCF-DA) dye

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed HNSCC cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of NALA or vehicle control for a specified time (e.g., 1 hour).

-

After treatment, wash the cells twice with PBS.

-

Incubate the cells with 10 µM DCF-DA in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of N-Arachidonoyl-L-Alanine.

Table 1: Effect of NALA on the Viability of HNSCC Cell Lines

| Cell Line | NALA Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |

| SNU-1041 | 30 | 48 | ~50% |

| SNU-1066 | 30 | 48 | ~60% |

| SNU-1076 | 30 | 48 | ~55% |

| SNU-1041 | 50 | 48 | ~30% |

| SNU-1066 | 50 | 48 | ~40% |

| SNU-1076 | 50 | 48 | ~35% |

| Data are approximated from published graphical representations. |

Table 2: Effect of NALA on Intracellular ROS Production in HNSCC Cells

| Cell Line | NALA Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS Production |

| SNU-1041 | 30 | 1 | ~2.5 |

| SNU-1076 | 30 | 1 | ~2.0 |

| Data are approximated from published graphical representations. |

Conclusion

N-Arachidonoyl-L-Alanine is an intriguing endogenous lipid with demonstrated anti-cancer properties in HNSCC cells. Its unique mechanism of action, involving the 5-LO-mediated production of ROS, presents a potential new avenue for cancer therapy. This technical guide provides a foundational resource for researchers interested in further exploring the pharmacology and therapeutic potential of NALA. The detailed experimental protocols and summarized quantitative data offer a starting point for designing and conducting further investigations into this promising molecule. Future research should focus on fully characterizing its interactions with other potential targets, evaluating its efficacy in in vivo models, and exploring its therapeutic potential in other disease contexts.

References

N-Arachidonoyl-L-Alanine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid signaling molecule belonging to the N-acyl amino acid family, structurally related to the endocannabinoid anandamide. Emerging research has begun to elucidate its multifaceted mechanism of action, revealing its potential as a modulator of key physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of NALA's molecular targets and signaling pathways, with a focus on its role in oncology. Quantitative data from relevant studies are summarized, detailed experimental protocols are provided, and key signaling and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

Current evidence points to two primary mechanisms through which N-Arachidonoyl-L-Alanine exerts its biological effects: modulation of the 5-lipoxygenase pathway and potential interaction with the G-protein coupled receptor 55.

5-Lipoxygenase Pathway and Oxidative Stress in Oncology

A significant body of evidence indicates that a primary mechanism of action for NALA, particularly in the context of cancer, is the induction of reactive oxygen species (ROS) via the 5-lipoxygenase (5-LO) pathway.[1] This action appears to be independent of classical cannabinoid receptors.

In head and neck squamous cell carcinoma (HNSCC) cells, NALA has been shown to inhibit cell proliferation and induce apoptosis.[1] This effect is attributed to an increase in intracellular ROS. The production of ROS and the subsequent anti-proliferative effects are significantly attenuated by the inhibition of 5-lipoxygenase, suggesting that NALA's metabolism by 5-LO is a critical step in this signaling cascade.[1] This pathway also involves the downstream modulation of the Akt signaling pathway, a key regulator of cell survival.[1]

G-Protein Coupled Receptor 55 (GPR55) Agonism

While direct high-affinity binding of NALA to GPR55 has yet to be quantified, compelling indirect evidence suggests that NALA may act as an agonist at this orphan receptor. GPR55 is considered a cannabinoid-related receptor, and other N-arachidonoyl amino acids, such as N-arachidonoyl glycine (B1666218) (NAGly), have been demonstrated to activate GPR55, leading to downstream signaling events like calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway.[2][3][4] Given the structural similarity between NALA and NAGly, it is highly probable that NALA also engages GPR55.

GPR55 activation is known to couple to Gαq, Gα12, or Gα13 proteins, initiating a cascade of intracellular events including the activation of RhoA and phospholipase C.[5][6]

Fatty Acid Amide Hydrolase (FAAH) Interaction

The potential for NALA to interact with Fatty Acid Amide Hydrolase (FAAH), the primary degradative enzyme for anandamide, is another area of interest. While direct inhibition of FAAH by NALA has not been definitively demonstrated, a structurally similar compound, N-Arachidonoyl-L-phenylalanine, has been shown to inhibit FAAH with an IC50 of 50 µM. This suggests that NALA could potentially act as a substrate or a weak inhibitor of FAAH, thereby influencing the broader endocannabinoid tone. Further investigation is required to elucidate the kinetics of this interaction.

Quantitative Data

As of the latest literature review, specific quantitative data for the interaction of N-Arachidonoyl-L-Alanine with its primary molecular targets is limited. The following table summarizes the available data for NALA and structurally related compounds to provide context for its potential potency.

| Compound | Target | Assay Type | Value | Reference |

| N-Arachidonoyl-L-Alanine | 5-Lipoxygenase | Cell-based proliferation | Effective at 20 µM | [1] |

| N-Arachidonoyl-L-phenylalanine | FAAH | Enzyme Inhibition | IC50 = 50 µM | |

| N-Arachidonoyl glycine (NAGly) | GPR55 | Calcium Mobilization | Concentration-dependent increase | [3][4] |

| N-Arachidonoyl glycine (NAGly) | GPR55 | MAPK Activity | Concentration-dependent increase | [3] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of N-Arachidonoyl-L-Alanine's mechanism of action.

In Vitro 5-Lipoxygenase (5-LO) Activity Assay (Fluorometric)

This protocol is adapted from commercially available 5-lipoxygenase activity assay kits.[7]

Materials:

-

5-Lipoxygenase (human recombinant)

-

LOX Assay Buffer

-

LOX Substrate (e.g., arachidonic acid)

-

Fluorescent Probe

-

N-Arachidonoyl-L-Alanine (NALA)

-

Positive Control Inhibitor (e.g., Zileuton)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a series of dilutions of NALA in assay buffer.

-

Reaction Setup: To each well of the microplate, add the assay buffer, 5-LO enzyme, and either NALA solution, positive control inhibitor, or vehicle control.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the interaction between the enzyme and the test compound.

-

Reaction Initiation: Add the LOX substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm. Record data every minute for 20-30 minutes.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of NALA. Plot the reaction rate as a function of the NALA concentration and determine the IC50 value.

GPR55 Functional Assay (Calcium Mobilization)

This protocol is based on established methods for assessing GPR55 activation.[3]

Materials:

-

HEK293 or CHO cells stably expressing human GPR55

-

Cell culture medium

-

Fura-2 AM or other suitable calcium indicator dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

N-Arachidonoyl-L-Alanine (NALA)

-

Positive Control Agonist (e.g., L-α-lysophosphatidylinositol - LPI)

-

GPR55 Antagonist (e.g., ML193)

-

Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

-

Cell Culture and Loading: Plate GPR55-expressing cells in a 96-well black, clear-bottom microplate. Once confluent, load the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.

-

Baseline Measurement: Wash the cells with assay buffer and measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Compound Addition: Add varying concentrations of NALA, LPI, or vehicle control to the wells.

-

Post-stimulation Measurement: Immediately after compound addition, measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

-

Antagonist Treatment (for specificity): In separate wells, pre-incubate the cells with a GPR55 antagonist before adding NALA to confirm that the observed calcium mobilization is GPR55-dependent.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) to determine the relative change in intracellular calcium. Plot the response as a function of NALA concentration to determine the EC50 value.

Reactive Oxygen Species (ROS) Production Assay

This protocol describes a common method for measuring intracellular ROS levels using a fluorescent probe.

Materials:

-

HNSCC cell lines (e.g., SNU-1041, SNU-1076)

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

N-Arachidonoyl-L-Alanine (NALA)

-

Positive Control for ROS induction (e.g., H₂O₂)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed HNSCC cells in a suitable culture plate or on coverslips.

-

DCFH-DA Loading: Incubate the cells with DCFH-DA in serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

NALA Treatment: Wash the cells to remove excess probe and then treat with NALA at the desired concentration for the specified time.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control to determine the level of ROS production.

Cell Proliferation Assay (WST-1 or MTT)

This protocol outlines a colorimetric assay to assess the effect of NALA on cell proliferation.

Materials:

-

HNSCC cell lines

-

Cell culture medium

-

N-Arachidonoyl-L-Alanine (NALA)

-

WST-1 or MTT reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HNSCC cells at a low density in a 96-well plate and allow them to adhere overnight.

-

NALA Treatment: Treat the cells with various concentrations of NALA and incubate for the desired period (e.g., 72 hours).

-

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control for each NALA concentration.

Future Directions

The understanding of N-Arachidonoyl-L-Alanine's mechanism of action is still evolving. Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of NALA at 5-LO, GPR55, and FAAH is crucial for a complete understanding of its pharmacological profile.

-

In Vivo Studies: Translating the in vitro findings into animal models of cancer and other relevant diseases will be essential to validate the therapeutic potential of NALA.

-

Exploration of Other N-Acyl Amino Acids: A systematic investigation of the structure-activity relationships within the N-acyl amino acid family could lead to the discovery of more potent and selective modulators of these signaling pathways.

Conclusion

N-Arachidonoyl-L-Alanine is an intriguing endogenous lipid with a complex mechanism of action. Its ability to induce ROS-dependent apoptosis in cancer cells via the 5-lipoxygenase pathway presents a novel avenue for anti-cancer drug development. Furthermore, its probable activity as a GPR55 agonist suggests a broader role in physiological processes that warrant further investigation. This technical guide provides a foundation for researchers to delve deeper into the pharmacology of NALA and to explore its therapeutic potential.

References

- 1. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

N-Arachidonoyl-L-Alanine: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity studies of N-Arachidonoyl-L-Alanine (NALA), an endogenous lipid messenger. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways to serve as a vital resource for researchers in pharmacology and drug development.

Executive Summary

N-Arachidonoyl-L-Alanine is a member of the N-arachidonoyl amino acid family, which are structurally related to the endocannabinoid anandamide (B1667382). Research has primarily focused on its interaction with Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide. NALA has been identified as an inhibitor of FAAH, with its potency varying across different species. While its interaction with other receptors, such as cannabinoid and G-protein coupled receptors, has been investigated, the primary and most characterized activity of NALA to date is its inhibition of FAAH. This guide will delve into the specifics of these interactions.

Quantitative Receptor Binding and Enzyme Inhibition Data

The inhibitory activity of N-Arachidonoyl-L-Alanine and its stereoisomer, N-Arachidonoyl-D-Alanine, against Fatty Acid Amide Hydrolase (FAAH) has been evaluated in preparations from various species. The following table summarizes the half-maximal inhibitory concentrations (IC50) from a key structure-activity relationship study.

| Compound | Source of FAAH | IC50 (µM) |

| N-Arachidonoyl-L-Alanine | Rat Brain | > 100 |

| Mouse Brain | 5.4 ± 0.8 | |

| Human Recombinant | 14.8 ± 2.1 | |

| N-Arachidonoyl-D-Alanine | Rat Brain | 12.6 ± 1.9 |

| Mouse Brain | 10.2 ± 1.5 | |

| Human Recombinant | 11.5 ± 1.7 |

A comparative analysis of the FAAH inhibitory activity of various N-arachidonoyl amino acids from rat brain homogenates is presented below.

| Compound | IC50 (µM) vs. Rat Brain FAAH |

| N-Arachidonoyl-Glycine | 6.5 |

| N-Arachidonoyl-γ-Aminobutyric Acid (GABA) | 50 |

| N-Arachidonoyl-L-Phenylalanine | 55 |

| N-Arachidonoyl-L-Tyrosine | 60 |

| N-Arachidonoyl-L-Alanine | > 100 |

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory potential of compounds like N-Arachidonoyl-L-Alanine against FAAH.

1. Enzyme Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing FAAH.

-

Resuspend the pellet in the assay buffer and determine the protein concentration.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the enzyme preparation, the test compound (N-Arachidonoyl-L-Alanine) at various concentrations, and a radiolabeled substrate, such as [³H]anandamide.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Terminate the reaction by adding an acidic stop solution (e.g., citric acid buffer).

3. Measurement of FAAH Activity:

-

The product of the enzymatic hydrolysis of [³H]anandamide is [³H]arachidonic acid.

-

Separate the unreacted substrate from the product using a suitable method, such as liquid-liquid extraction or solid-phase extraction.

-

Quantify the amount of [³H]arachidonic acid produced using liquid scintillation counting.

4. Data Analysis:

-

Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity, by fitting the data to a sigmoidal dose-response curve.

Signaling and Metabolic Pathways

FAAH Metabolic Pathway

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. The inhibition of FAAH by N-Arachidonoyl-L-Alanine leads to an increase in the levels of these endogenous signaling lipids.

Caption: FAAH hydrolyzes anandamide; NALA inhibits this process.

GPR55 Signaling Pathway

While direct high-affinity binding of NALA to GPR55 has not been definitively established, its structural analog, N-arachidonoyl glycine (B1666218) (NAGly), is a known GPR55 agonist. GPR55 activation is coupled to Gα13, leading to the activation of the RhoA/ROCK pathway and subsequent intracellular calcium mobilization.

Caption: Putative GPR55 signaling cascade initiated by N-acyl amino acids.

Experimental Workflow: FAAH Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC50 of a compound against FAAH.

Caption: Workflow for determining the IC50 of FAAH inhibitors.

N-Arachidonoyl-L-Alanine: A Technical Evaluation of Its Role as a Cannabinoid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid mediator belonging to the class of N-acyl amino acids. Structurally analogous to the endocannabinoid anandamide (B1667382), its potential interaction with the cannabinoid receptors CB1 and CB2 has been a subject of scientific inquiry. This technical guide provides a comprehensive analysis of the existing evidence to address the question: Is N-Arachidonoyl-L-Alanine a cannabinoid receptor agonist?

Based on a thorough review of binding and functional assay data, this document concludes that N-Arachidonoyl-L-Alanine is not a direct, potent agonist of the classical cannabinoid receptors CB1 and CB2 . Quantitative binding assays reveal exceptionally weak affinity for these receptors. Instead, the physiological effects of NALA may be mediated through other, non-classical pathways or alternative receptor systems, a topic of ongoing investigation.

This guide presents the quantitative data on NALA's interaction with cannabinoid receptors, details the standard experimental protocols used for such determinations, and illustrates the canonical signaling pathways of cannabinoid receptors to provide a clear framework for interpreting these findings.

Introduction: The Endocannabinoid System and N-Acyl Amino Acids

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary components include the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system.[2]

N-acyl amino acids, such as NALA, are a class of lipid signaling molecules structurally related to endocannabinoids. Several have been isolated from bovine brain, and their biological activities are an area of active research. Given the structural similarity of NALA to AEA, its potential to act as a cannabinoid receptor ligand has been investigated to determine if it functions as an endogenous agonist.

Quantitative Data: Binding Affinity of NALA at Cannabinoid Receptors

The primary method for determining the affinity of a ligand for a receptor is the radioligand binding assay, which yields an inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Studies characterizing NALA's binding to cannabinoid receptors have consistently shown a very low affinity. The available quantitative data is summarized in the table below.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| N-Arachidonoyl-L-Alanine (NALA) | Mouse CB1 | Radioligand Binding | Ki | > 10,000 | [3] |

| N-Arachidonoyl-L-Alanine (NALA) | Rat CB2 | Radioligand Binding | % Displacement | No displacement at 30,000 nM | [3] |

Interpretation of Data: The Ki value for NALA at the CB1 receptor is exceedingly high (>10,000 nM), indicating very weak binding.[3] For the CB2 receptor, no significant displacement of the radioligand was observed even at a high concentration of 30 µM.[3] In contrast, established endocannabinoids like anandamide bind to the CB1 receptor with Ki values in the nanomolar range. This significant difference in binding affinity strongly suggests that NALA does not act as a direct ligand for CB1 or CB2 receptors under physiological conditions. Some studies have noted that certain biological effects of NALA appear to be independent of cannabinoid receptors.[4]

Cannabinoid Receptor Signaling Pathways

To understand what defines a cannabinoid receptor agonist, it is essential to review their canonical signaling pathways. CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[2] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

A true agonist would trigger the following events:

-

G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gi/o protein.

-

Dissociation of G-Protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate and modulate their respective downstream effectors.

-

Modulation of Effector Proteins:

-

Inhibition of Adenylyl Cyclase: The activated Gα(i/o) subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

-

Modulation of Ion Channels: The Gβγ subunit can directly inhibit N-, P/Q-type calcium channels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]

-

Activation of Mitogen-Activated Protein Kinase (MAPK): The Gβγ subunit can also trigger the MAPK/ERK signaling cascade, which is involved in regulating gene expression and cell proliferation.[5]

-

The lack of potent binding by NALA at CB1/CB2 receptors implies that it does not initiate these downstream signaling events in the manner of a classical agonist.

Mandatory Visualizations

Experimental Protocols

The determination of a compound's activity at a receptor relies on standardized, robust experimental assays. The two key assays are radioligand binding (to measure affinity) and functional assays like [³⁵S]GTPγS binding (to measure G-protein activation/agonism).

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of NALA for CB1 and CB2 receptors.

Materials:

-

Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor ligand labeled with tritium (B154650) ([³H]), such as [³H]CP-55,940.

-

Test Compound: N-Arachidonoyl-L-Alanine (NALA).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Equipment: 96-well filter plates (GF/C), cell harvester, scintillation counter.

Methodology:

-

Preparation: Serial dilutions of NALA are prepared in assay buffer.

-

Incubation: In a 96-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of NALA are incubated together. Control wells are included for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).

-

Termination: The incubation is terminated by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the log concentration of NALA. The IC50 (concentration of NALA that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay directly measures agonist-induced G-protein activation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Objective: To determine if NALA can stimulate G-protein activation via CB1 or CB2 receptors, and to quantify its potency (EC50) and efficacy (Emax).

Materials:

-

Membrane Preparation: As above.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: NALA.

-

Positive Control: A known CB1/CB2 agonist (e.g., CP-55,940).

-

Basal Control: Buffer only.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.

-

GDP: Guanosine Diphosphate, added to the buffer to ensure G-proteins are in their inactive state at baseline.

Methodology:

-

Preparation: Serial dilutions of NALA and the positive control agonist are prepared.

-

Incubation: Receptor membranes are pre-incubated with the test compound (NALA) or control in the assay buffer containing GDP.

-

Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS. The plate is incubated to allow for receptor activation and radioligand binding.

-

Termination and Filtration: The reaction is stopped by rapid filtration, similar to the binding assay.

-

Quantification: Radioactivity bound to the filters is measured by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of NALA. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined. These values are compared to the positive control agonist.

Mandatory Visualizations

References

- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and N-arachidonoyl-L-alanine-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

N-Arachidonoyl-L-Alanine: A Technical Guide to its Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Alanine (NALA), an endocannabinoid-like lipid mediator, has emerged as a molecule of interest in oncology research due to its demonstrated anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the current understanding of NALA's anti-cancer properties, with a focus on its mechanism of action in head and neck squamous cell carcinoma (HNSCC). The core of NALA's anti-cancer activity lies in its ability to induce apoptosis through a cannabinoid receptor-independent pathway involving the activation of 5-lipoxygenase (5-LO), leading to the generation of reactive oxygen species (ROS) and the subsequent inhibition of the pro-survival Akt signaling pathway. This document details the signaling cascades, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this area.

Introduction

Endocannabinoids and related lipid molecules have garnered significant attention for their therapeutic potential in various diseases, including cancer. N-Arachidonoyl-L-Alanine (NALA) is an arachidonic acid-containing lipid that has been shown to possess anti-cancer properties.[1] Notably, research has elucidated a distinct mechanism of action for NALA in inducing cancer cell death, differentiating it from traditional cannabinoid receptor agonists. This guide will delve into the technical details of NALA's anti-cancer effects, primarily focusing on the pivotal study by Park et al. (2016) which laid the groundwork for our current understanding.[1]

Mechanism of Action

The primary anti-cancer mechanism of NALA in HNSCC cells is the induction of apoptosis through a signaling cascade that is independent of the canonical cannabinoid receptors CB1 and CB2.[1] The key molecular events are outlined below.

Role of 5-Lipoxygenase (5-LO)

The metabolic pathway initiated by the enzyme 5-lipoxygenase (5-LO) is central to NALA's pro-apoptotic activity. NALA is metabolized by 5-LO, and this enzymatic process is a critical upstream event in the induction of cancer cell death.[1] Inhibition of 5-LO has been shown to attenuate the anti-proliferative effects of NALA, highlighting the enzyme's essential role.[1]

Induction of Reactive Oxygen Species (ROS)

A key consequence of 5-LO-mediated metabolism of NALA is the significant increase in intracellular reactive oxygen species (ROS).[1] ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. The generation of ROS is a crucial downstream effector of the 5-LO pathway in NALA's mechanism of action.[1]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. NALA treatment leads to a decrease in the phosphorylation of Akt, a key kinase in this pathway.[1] The dephosphorylation and subsequent inactivation of Akt disrupt its ability to promote cell survival and proliferation, thereby contributing to the apoptotic outcome. The inhibition of Akt phosphorylation is linked to the increase in ROS levels.[1]

Quantitative Data

While a comprehensive table of IC50 values for NALA across a wide range of cancer cell lines is not yet available in the literature, the foundational study on HNSCC provides key quantitative insights into its anti-proliferative effects.

| Cell Line | Treatment | Effect | Reference |

| HNSCC | N-Arachidonoyl-L-Alanine (NALA) | Inhibition of cell proliferation and induction of apoptosis. | [1] |